

Spectroscopic Analysis of 2,2-Dimethyl-1,2-dihydroquinoline: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Dimethyl-1,2-dihydroquinoline

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Disclaimer: Extensive searches of scientific literature and spectral databases did not yield a complete set of experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) specifically for **2,2-Dimethyl-1,2-dihydroquinoline**. Therefore, this guide presents the available spectroscopic data for the closely related and well-characterized compound, 2,2,4-Trimethyl-1,2-dihydroquinoline, as a representative example to illustrate the expected spectral features and analytical workflow.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic characterization of a dihydroquinoline derivative. The document details the methodologies for key spectroscopic experiments and presents the data in a structured format for clarity and comparative analysis.

Spectroscopic Data Summary for 2,2,4-Trimethyl-1,2-dihydroquinoline

The following tables summarize the key spectroscopic data obtained for 2,2,4-Trimethyl-1,2-dihydroquinoline.

Table 1: ^1H NMR Data of 2,2,4-Trimethyl-1,2-dihydroquinoline

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
6.9 - 6.5	m	4H	Aromatic-H
5.31	s	1H	Olefinic-H
3.7 (br s)	s	1H	N-H
1.98	s	3H	C4-CH ₃
1.25	s	6H	C2-(CH ₃) ₂

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Data of 2,2,4-Trimethyl-1,2-dihydroquinoline

Chemical Shift (δ , ppm)	Assignment
143.2	C8a
131.5	C4
129.3	C6
126.9	C5
122.1	C4a
121.5	C7
117.8	C8
52.4	C2
30.5	C2-(CH ₃) ₂
18.2	C4-CH ₃

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 3: Key IR Absorption Bands for 2,2,4-Trimethyl-1,2-dihydroquinoline

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380	Medium	N-H Stretch
3040	Medium	Aromatic C-H Stretch
2960, 2920, 2860	Strong	Aliphatic C-H Stretch
1600, 1480	Strong	C=C Aromatic Ring Stretch
1360, 1380	Medium	C-H Bend (gem-dimethyl)
750	Strong	C-H Out-of-plane Bend

Sample preparation: Thin film or KBr pellet.

Table 4: Mass Spectrometry Data for 2,2,4-Trimethyl-1,2-dihydroquinoline[1]

m/z	Relative Intensity (%)	Assignment
173	100	[M] ⁺ (Molecular Ion)
158	80	[M-CH ₃] ⁺
130	20	[M-C ₃ H ₇] ⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of dihydroquinoline derivatives.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ^1H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence (e.g., power-gated decoupling) is employed to obtain the carbon spectrum. Due to the low natural abundance of ^{13}C , a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the solvent peak or TMS.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy[3][4][5]

- Sample Preparation (Thin Film Method): A small amount of the solid sample is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone). A drop of the resulting solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
- Instrumentation: An FT-IR spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the clean salt plate is first recorded. The sample-coated plate is then placed in the sample holder, and the sample spectrum is acquired. The instrument records an interferogram, which is then Fourier-transformed to produce the final spectrum. Data is typically collected over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Analysis: The spectrum is analyzed by identifying the characteristic absorption bands corresponding to the different functional groups present in the molecule.

2.3 Mass Spectrometry (MS)[6]

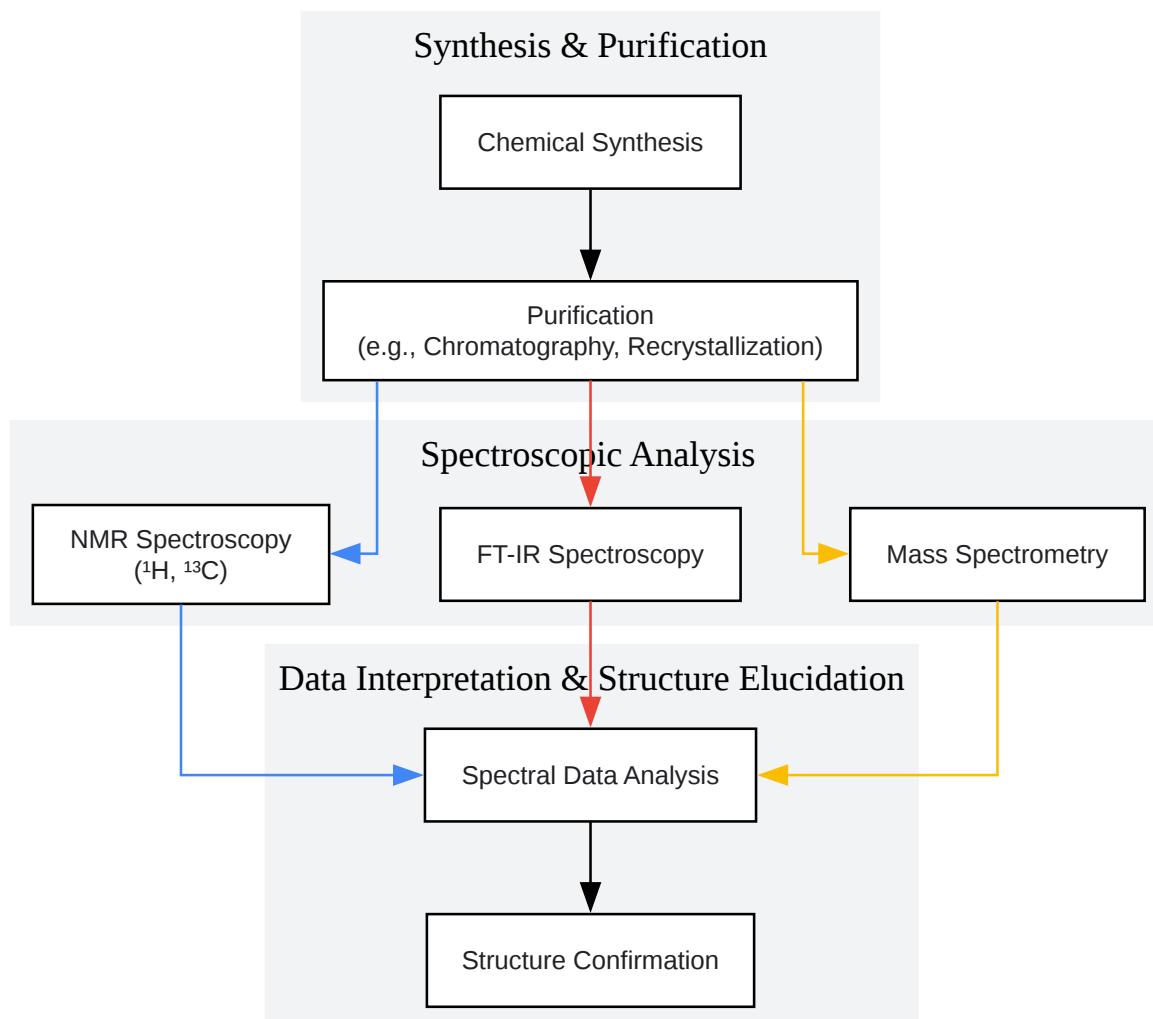
- Sample Introduction: For a volatile and thermally stable compound like 2,2,4-trimethyl-1,2-dihydroquinoline, direct insertion or gas chromatography (GC) is a suitable sample

introduction method.

- Ionization: Electron Ionization (EI) is a common technique for such molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z . The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.



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A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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